2-[(1-bromo-2-naphthyl)oxy]-N-(4-nitrophenyl)acetamide
Overview
Description
2-[(1-bromo-2-naphthyl)oxy]-N-(4-nitrophenyl)acetamide is an organic compound that features a brominated naphthalene ring and a nitrophenyl group connected through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-bromo-2-naphthyl)oxy]-N-(4-nitrophenyl)acetamide typically involves the following steps:
Bromination of Naphthalene: Naphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 1-bromo-2-naphthol.
Formation of Naphthyl Ether: 1-bromo-2-naphthol is reacted with chloroacetic acid in the presence of a base like potassium carbonate to form 2-[(1-bromo-2-naphthyl)oxy]acetic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(1-bromo-2-naphthyl)oxy]-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the naphthalene ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Nucleophilic Substitution: Substituted naphthyl ethers.
Reduction: 2-[(1-bromo-2-naphthyl)oxy]-N-(4-aminophenyl)acetamide.
Oxidation: Oxidized naphthalene derivatives.
Scientific Research Applications
2-[(1-bromo-2-naphthyl)oxy]-N-(4-nitrophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer or infectious diseases.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 2-[(1-bromo-2-naphthyl)oxy]-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated naphthalene ring and nitrophenyl group can facilitate binding to hydrophobic pockets in proteins, potentially inhibiting their activity. The exact pathways and targets would depend on the specific application and require further experimental validation .
Comparison with Similar Compounds
Similar Compounds
2-[(1-bromo-2-naphthyl)oxy]-N-(4-aminophenyl)acetamide: Similar structure but with an amino group instead of a nitro group.
2-[(1-chloro-2-naphthyl)oxy]-N-(4-nitrophenyl)acetamide: Similar structure but with a chlorine atom instead of bromine.
2-[(1-bromo-2-naphthyl)oxy]-N-(4-methylphenyl)acetamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
2-[(1-bromo-2-naphthyl)oxy]-N-(4-nitrophenyl)acetamide is unique due to the presence of both a brominated naphthalene ring and a nitrophenyl group, which can confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-(1-bromonaphthalen-2-yl)oxy-N-(4-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O4/c19-18-15-4-2-1-3-12(15)5-10-16(18)25-11-17(22)20-13-6-8-14(9-7-13)21(23)24/h1-10H,11H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGIKAOQAJMJCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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